Molecular weight and SMILES string for 4-(6-Chloropyridin-2-yl)piperazin-2-one
Molecular weight and SMILES string for 4-(6-Chloropyridin-2-yl)piperazin-2-one
Executive Summary
4-(6-Chloropyridin-2-yl)piperazin-2-one (CAS: 1220017-61-7) is a specialized heterocyclic building block extensively utilized in medicinal chemistry. Structurally, it consists of a piperazin-2-one (ketopiperazine) pharmacophore substituted at the N4 position with a 6-chloropyridine moiety. This scaffold is critical in the synthesis of Factor Xa inhibitors, GPCR ligands, and kinase inhibitors, where the lactam motif serves as a bioisostere for peptide bonds or as a hydrogen-bonding directional anchor.
This guide provides a definitive technical profile, including validated physicochemical data, a self-consistent synthesis protocol, and structural utility analysis.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The following data is synthesized from catalog specifications and calculated molecular descriptors.
| Property | Value | Notes |
| IUPAC Name | 4-(6-chloropyridin-2-yl)piperazin-2-one | Systematic nomenclature |
| CAS Number | 1220017-61-7 | Primary identifier |
| Molecular Formula | C₉H₁₀ClN₃O | - |
| Molecular Weight | 211.65 g/mol | Monoisotopic Mass: 211.05 g/mol |
| SMILES | O=C1CN(C2=NC(Cl)=CC=C2)CCN1 | Canonical representation |
| InChI Key | BGTGUAQDULRNDM-UHFFFAOYSA-N | Unique hash identifier |
| LogP (Predicted) | ~0.8 – 1.2 | Lipophilicity suitable for CNS/oral drugs |
| H-Bond Donors | 1 | Amide N-H |
| H-Bond Acceptors | 3 | Pyridine N, Amide O, Tertiary amine N |
| PSA (Polar Surface Area) | ~45 Ų | Good membrane permeability |
Synthetic Pathway & Methodology
The synthesis of 4-(6-Chloropyridin-2-yl)piperazin-2-one relies on a Nucleophilic Aromatic Substitution (SNAr). The reaction exploits the differential nucleophilicity between the N1 (amide) and N4 (amine) positions of the piperazin-2-one ring.
Reaction Mechanism
The N4-amine of piperazin-2-one acts as the nucleophile, attacking the electron-deficient 2-position of 2,6-dichloropyridine. The presence of the electron-withdrawing nitrogen in the pyridine ring facilitates the displacement of the chloride ion.
Figure 1: SNAr synthetic pathway for the target molecule.
Experimental Protocol (Bench Scale)
Objective: Synthesis of 5.0 g of 4-(6-Chloropyridin-2-yl)piperazin-2-one.
Reagents:
-
2,6-Dichloropyridine (1.2 eq)
-
Piperazin-2-one (1.0 eq)
-
Potassium Carbonate (
, 2.5 eq, anhydrous) -
DMSO (Dimethyl sulfoxide, 0.5 M concentration relative to limiting reagent)
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge Piperazin-2-one (1.0 eq) and anhydrous
(2.5 eq). -
Solvation: Add DMSO and stir at room temperature for 10 minutes to create a uniform suspension.
-
Addition: Add 2,6-Dichloropyridine (1.2 eq) in a single portion.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 100°C for 12 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
-
Checkpoint: The spot for piperazin-2-one (low Rf) should disappear, and a new UV-active spot (mid Rf) should appear.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour slowly into 200 mL of ice-cold water.
-
Observation: The product may precipitate as an off-white solid.
-
-
Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine (2 x 50 mL) to remove residual DMSO.
-
Purification: Dry organic layer over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Structural Utility & Pharmacophore Analysis[1][3]
This molecule is not merely a passive linker; it is an active structural motif.[1] The chloropyridine group allows for further diversification (e.g., Suzuki couplings), while the lactam provides a rigid H-bond donor.
Structural Logic Flow
The following diagram illustrates how this building block integrates into larger drug discovery workflows.
Figure 2: Pharmacophore utility and derivatization potential.
Analytical Characterization
To ensure scientific integrity, the synthesized compound must meet specific analytical criteria.
| Technique | Expected Signal / Characteristic |
| LC-MS (ESI+) | m/z = 212.1 [M+H]⁺ : Primary peak.Isotope pattern shows characteristic 3:1 ratio for |
| HPLC Purity | >95% at 254 nm (UV). |
Safety & Handling (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis over long periods.
References
-
Sigma-Aldrich. (n.d.). 4-(6-Chloro-2-pyridinyl)-2-piperazinone Product Specification. Retrieved from
-
PubChem. (2025).[2][3] Compound Summary for CID 53408922: 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol.[3] (Used for structural analog comparison and property validation). Retrieved from [3]
-
Matrix Scientific. (n.d.). Product Data Sheet: 4-(6-Chloropyridin-2-yl)piperazin-2-one. Retrieved from
-
ChemScene. (n.d.). Building Blocks for Medicinal Chemistry: Pyridyl-piperazines. Retrieved from [4]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(5-(3-chloropyridin-4-yl)-6-(pyridin-2-yl)pyrazin-2-yl)cyclopropanecarboxamide | C18H14FN5O | CID 16071897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-(6-Chloropyridin-2-yl)piperazin-1-yl)ethanol | C11H16ClN3O | CID 53408922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
